Soprophor 4D384
Description
Properties
CAS No. |
137672-70-9 |
|---|---|
Molecular Formula |
C5H5N3O |
Synonyms |
Soprophor 4D384 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Soprophor 4D384 is compared below with structurally and functionally analogous surfactants, including Soprophor 3D33 , Soprophor BSU , Rhodacal® 60/BE , and Emulsogen® EL400 .
Chemical Structure and Functional Groups
Functional Performance in Formulations
A. Nanoemulsion Efficiency this compound significantly reduces droplet size in garlic oil (23.39 ± 2.5 nm) and D-Limonene oil (10.63 ± 3.4 nm) nanoemulsions when combined with castor oil ethoxylate (FFT-40) . In contrast:
- Rhodacal® 60/BE (120 mg/L) reduces fluorescence anisotropy (0.121 vs. 0.135 for Soprophor BSU/3D33), indicating weaker membrane interaction .
- Emulsogen® EL400 lacks electrostatic repulsion, leading to larger droplets and lower stability under stress .
B.
- Soprophor BSU/3D33 : In abamectin transport studies, mixtures with Tween®80 increased AP-BL transport (efflux ratio: 0.164–0.193) compared to abamectin alone (0.189) .
- Rhodacal® 60/BE : Higher BL-AP secretion (3.614% vs. 2.107% for fipronil), suggesting stronger interaction with efflux transporters like Pgp .
Toxicity and Environmental Impact
*Cell viability at 120 mg/L in Caco-2 cells .
Preparation Methods
Ethoxylation of Tristyrylphenol
The synthesis begins with the ethoxylation of tristyrylphenol, a process involving the reaction of phenol derivatives with ethylene oxide under basic catalysis.
Reaction Conditions:
-
Catalyst : Sodium hydroxide or potassium hydroxide (0.1–0.5 wt%).
-
Temperature : 120–160°C.
-
Pressure : 3–5 bar (ethylene oxide feed).
-
EO Addition : Controlled to achieve target ethoxylation (14–28 EO units).
Post-ethoxylation, the intermediate is purified via vacuum stripping to remove unreacted ethylene oxide and catalyst residues.
Sulfation and Neutralization
The ethoxylated tristyrylphenol undergoes sulfation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H), followed by neutralization with ammonium hydroxide.
Critical Parameters:
-
Sulfation Agent : SO₃ gas in a falling-film reactor (prevents overheating).
-
Molar Ratio : 1:1 (SO₃ to ethoxylate) to ensure complete sulfation.
-
Neutralization pH : 6.5–7.5 (ammonium hydroxide added incrementally).
Equation 1: Sulfation Reaction
Process Optimization and Industrial-Scale Production
Mini-Emulsion Polymerization Applications
This compound is integral to hybrid acrylic/polyurethane pressure-sensitive adhesives (PSAs). In a patented mini-emulsion process:
-
Aqueous Phase Preparation :
-
Oil Phase Formulation :
-
High-Shear Homogenization :
Table 2: Typical Mini-Emulsion Formulation Using this compound
| Component | Concentration (wt%) | Function |
|---|---|---|
| This compound | 1.5 | Primary surfactant |
| Abex 2535 | 0.5 | Co-surfactant |
| 2-Ethylhexyl acrylate | 45 | Monomer |
| Polyurethane precursor | 10 | Crosslinker |
| Hexadecane | 2 | Co-stabilizer |
Quality Control Metrics
-
Particle Size : Analyzed via dynamic light scattering (DLS); target range 50–300 nm.
-
Viscosity : 50–200 cP (Brookfield viscometer, spindle #3, 60 rpm).
Analytical Characterization Techniques
Fourier-Transform Infrared Spectroscopy (FTIR)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR :
-
δ 6.8–7.2 ppm (aromatic protons).
-
δ 3.5–3.8 ppm (ethylene oxide protons).
-
-
¹³C NMR : Confirms ethoxylation degree via integration of EO carbons.
Industrial Applications and Performance Data
Pressure-Sensitive Adhesives
In PSAs, this compound enables:
Q & A
Q. What is the role of Soprophor 4D384 in nanoemulsion preparation, and how does it influence droplet size reduction?
this compound, a nonionic surfactant, reduces interfacial tension between oil and water phases, enabling the formation of stable nanoemulsions. Experimental studies demonstrate that increasing its concentration (e.g., from 5% to 10%) decreases droplet size significantly. For instance, garlic oil nanoemulsions with 10% this compound achieved a droplet size of 23.39±2.5 nm, attributed to enhanced surfactant coverage at the oil-water interface .
Q. What standard methodologies are used to assess the stability of this compound-containing nanoemulsions?
Stability is evaluated via centrifugation (e.g., 3500 rpm for 30 minutes) and thermal stress testing (e.g., 54°C for 14 days). These methods simulate long-term storage and mechanical stress. Nanoemulsions stabilized with this compound retained stability under these conditions due to reduced interfacial free energy and mechanical barrier formation against coalescence .
Q. How do researchers determine the optimal surfactant-to-oil ratio for this compound in experimental formulations?
Iterative experimentation with varying ratios is standard. For garlic oil nanoemulsions, a 10:10:5 ratio (oil:this compound:water) yielded optimal stability and minimal droplet size. Dynamic light scattering (DLS) and turbidity measurements are critical for quantifying these effects .
Advanced Research Questions
Q. What mechanisms explain the synergistic effects of this compound when combined with castor oil ethoxylate (FFT-40) in nanoemulsions?
The combination of this compound (hydrophilic-lipophilic balance ~12–14) and FFT-40 (high ethoxylation) creates a mixed surfactant system. This synergy enhances micelle formation and interfacial film rigidity, reducing Ostwald ripening. Computational modeling of surfactant packing parameters and experimental zeta potential measurements can further elucidate these interactions .
Q. How do pH and ionic strength variations affect the performance of this compound in colloidal systems?
While this compound is less sensitive to pH/ionic fluctuations compared to ionic surfactants, extreme conditions (pH <3 or >10) may alter its hydration layer. Advanced studies employ titration assays and conductivity measurements to map phase behavior under controlled ionic environments .
Q. What experimental designs are recommended for resolving contradictions in surfactant efficacy data across studies?
Cross-study discrepancies (e.g., droplet size variability) often arise from differences in homogenization methods or surfactant purity. Rigorous replication with standardized protocols (e.g., fixed shear rates, HPLC-verified surfactant purity) and meta-analyses using ANOVA or mixed-effects models can isolate confounding variables .
Q. Can computational models predict the behavior of this compound in novel formulations (e.g., drug delivery systems)?
Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models are emerging tools. For example, MD can simulate surfactant-oil interactions to predict critical micelle concentration (CMC) and aggregation patterns, reducing trial-and-error experimentation .
Methodological Guidelines
- Droplet Size Analysis : Use DLS with triplicate measurements to ensure reproducibility. Report polydispersity indices (PDI <0.3 indicates monodisperse systems) .
- Statistical Validation : Apply linear mixed-effects ANOVA for transport studies (e.g., surfactant-mediated compound absorption) to account for batch variability .
- Data Reporting : Include raw datasets (e.g., droplet size distributions, centrifugation results) in supplementary materials to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
